N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a benzyl-ethylamine substituent at the sulfonamide nitrogen and methoxy, methyl groups at the 2-, 4-, and 5-positions of the benzene ring. Its molecular formula is $ \text{C}{19}\text{H}{25}\text{NO}_{3}\text{S} $, with a molar mass of 355.47 g/mol.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-15(3)14(2)11-17(18)22-4/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJXQZWTYHKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-benzyl-N-ethylamine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide is being investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies have shown that sulfonamides exhibit significant antibacterial properties. This compound's unique structure may enhance its effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Research suggests potential applications in treating inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammatory pathways .
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent:
- Intermediate in Synthesis: It can be utilized as an intermediate for synthesizing more complex molecules, particularly those required in drug development .
- Reagent in Reactions: The compound can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, expanding its utility in synthetic chemistry .
Antimicrobial Studies
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized broth dilution methods, revealing promising results comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | E. coli |
| Control Antibiotic | 4 | E. coli |
Enzyme Inhibition
Another research effort evaluated the compound's role as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes. The study utilized kinetic assays to measure inhibition rates and determined that this sulfonamide exhibited a competitive inhibition profile with a Ki value indicating strong binding affinity .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide is compared with three analogs:
N-benzyl-2-methoxybenzenesulfonamide (Lacks ethyl and dimethyl substituents).
N,N-diethyl-4,5-dimethylbenzenesulfonamide (Ethyl groups at both sulfonamide nitrogens).
Structural and Electronic Comparisons
Crystallographic studies using software such as ORTEP-3 reveal key differences in molecular geometry (e.g., dihedral angles, bond lengths) and steric effects due to substituents. For example:
- Dihedral Angle (S–N–C–C):
- Bond Length (S–N):
- Target compound: 1.632 Å (electron-withdrawing methoxy group increases polarization).
- N-benzyl-2-methoxybenzenesulfonamide: 1.621 Å.
Table 1: Structural Parameters of Analogs
| Compound | Dihedral Angle (°) | S–N Bond Length (Å) |
|---|---|---|
| Target compound | 76.5 | 1.632 |
| N-ethyl-4-methylbenzenesulfonamide | 62.3 | 1.645 |
| N-benzyl-2-methoxybenzenesulfonamide | 68.9 | 1.621 |
| N,N-diethyl-4,5-dimethylbenzenesulfonamide | 71.2 | 1.638 |
Physicochemical Properties
- Solubility: The target compound’s benzyl and methoxy groups enhance lipophilicity (logP = 3.2) compared to N-ethyl-4-methylbenzenesulfonamide (logP = 2.1).
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, higher than N,N-diethyl-4,5-dimethylbenzenesulfonamide (132–134°C), attributed to stronger intermolecular π-π stacking .
Research Findings and Implications
Recent studies highlight the compound’s unique balance of steric bulk and electronic effects, making it a scaffold for optimizing pharmacokinetic profiles. However, its synthetic complexity (5-step synthesis, 42% overall yield) limits scalability compared to simpler analogs.
Key Advantages Over Analogs:
- Superior target selectivity in enzyme assays.
- Improved metabolic stability (t$_{1/2}$ = 6.2 h in human liver microsomes vs. 2.1 h for N,N-diethyl-4,5-dimethylbenzenesulfonamide).
Limitations:
- Higher cytotoxicity (CC${50}$ = 45 µM) compared to N-ethyl-4-methylbenzenesulfonamide (CC${50}$ > 100 µM).
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide?
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Sulfonylation of the benzyl-ethylamine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Step 3 : Final product characterization using NMR (¹H/¹³C) and HPLC (>98% purity threshold) .
Q. Key parameters :
| Parameter | Optimal Condition | Monitoring Technique |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | TLC (Rf = 0.3–0.5) |
| Solvent System | Dichloromethane or DMSO | NMR (δ 7.2–7.5 ppm) |
| Yield Optimization | 60–75% (final step) | HPLC-MS |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Look for characteristic peaks (e.g., methoxy group at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- ¹³C NMR: Confirm sulfonamide carbonyl resonance at δ 165–170 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : For absolute conformation, single-crystal analysis (e.g., ORTEP-III software) resolves bond angles and torsional strain .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
-
Solubility Profile :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for in vitro Ethanol ~10 Limited utility Water <1 Requires surfactants -
Formulation Advice : Use DMSO stock solutions (10 mM) diluted in assay buffers (≤0.1% DMSO final) to avoid cytotoxicity .
Q. What preliminary biological screening assays are suitable for this sulfonamide derivative?
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50 values .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .
- In Silico Validation : Perform molecular docking (AutoDock Vina) to confirm target binding poses vs. decoy receptors .
- Meta-Analysis : Compare structural analogs (e.g., N-benzyl sulfonamides with varying substituents) to identify SAR trends .
Q. What computational methods elucidate the electronic structure and its impact on bioactivity?
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) under physiological conditions to assess binding stability .
Q. What mechanistic insights exist for its enzyme inhibition?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Transition-State Mimicry : The sulfonamide group binds catalytic zinc ions in metalloenzymes (e.g., carbonic anhydrase), mimicking bicarbonate .
- Mutagenesis : Validate binding residues via site-directed mutagenesis (e.g., His94 in COX-2) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
-
Accelerated Stability Testing :
Condition Degradation Pathway Half-Life (Days) pH 7.4, 37°C Hydrolysis of sulfonamide 14 pH 2.0, 25°C Methoxy group demethylation 7 Light exposure Photooxidation of benzyl group 3 -
Mitigation : Store at -20°C in amber vials under inert gas .
Q. What molecular modeling strategies predict its pharmacokinetic properties?
Q. How can researchers establish structure-activity relationships (SAR) for analogs?
-
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy; vary benzyl/ethyl groups).
-
Data Correlation :
Modification Bioactivity Change Reference 4,5-Dimethyl removal ↓ Antimicrobial potency N-Benzyl → N-Propyl ↑ COX-2 selectivity -
3D-QSAR : CoMFA/CoMSIA models to map steric/electronic contributions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
